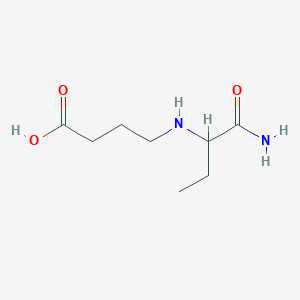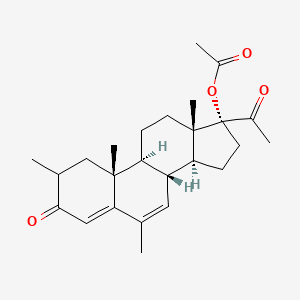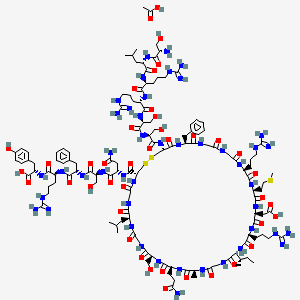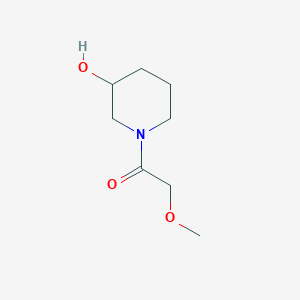
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a butanol chain at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol typically involves the iodination of a pyrazole precursor followed by the attachment of a butanol chain. One common method involves the reaction of 4-iodopyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)butanal.
Reduction: 4-(4-Iodo-1,2-dihydro-1H-pyrazol-1-yl)butan-1-ol.
Applications De Recherche Scientifique
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the butanol chain, making it less versatile in certain applications.
4-Iodo-3-methyl-1H-pyrazole: Contains a methyl group instead of a butanol chain, affecting its chemical reactivity and biological activity.
4-Iodo-1-isopropyl-1H-pyrazole: Features an isopropyl group, which alters its physical and chemical properties compared to 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the butanol chain, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H11IN2O |
|---|---|
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
4-(4-iodopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H11IN2O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4H2 |
Clé InChI |
BPUACSNWZRBZMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


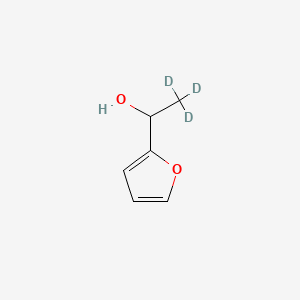
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
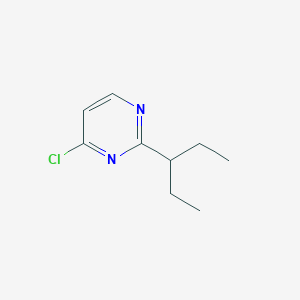
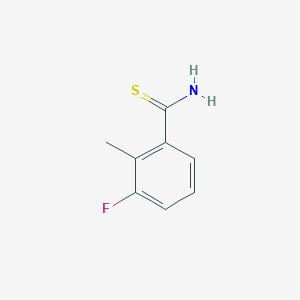
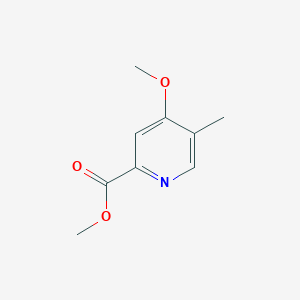
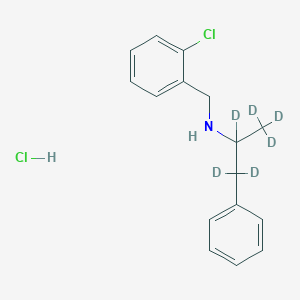
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
